molecular formula C16H13ClN4O2 B2435926 6-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)nicotinamide CAS No. 946382-65-6

6-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)nicotinamide

Cat. No.: B2435926
CAS No.: 946382-65-6
M. Wt: 328.76
InChI Key: ADXMIXSBDSOLPP-UHFFFAOYSA-N
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Description

6-Chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)nicotinamide is a synthetic organic compound designed for research applications. It features a complex molecular architecture comprising a nicotinamide moiety linked to a 2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl group. This structure places it within a class of bicyclic nitrogen-containing heterocycles known for their significant potential in medicinal chemistry. Compounds based on the pyrido[1,2-a]pyrimidine scaffold, similar to this reagent, have been the subject of extensive investigation due to their diverse biological activities . Scientific literature highlights that pyridopyrimidine derivatives frequently exhibit notable biological properties, making them valuable scaffolds in drug discovery . Specifically, structurally related analogs have demonstrated potent cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), and have been identified as effective inhibitors of specific molecular targets such as PIM-1 kinase . PIM-1 kinase is a protein highly expressed in numerous cancers and plays a critical role in cell cycle progression, proliferation, and apoptosis, making it a promising target for the development of new chemotherapeutic agents . The presence of the nicotinamide (pyridine-3-carboxamide) group is also of particular interest, as this pharmacophore is a key component of essential biochemical cofactors and is found in a wide range of bioactive molecules . This combination of structural features makes this compound a promising candidate for researchers exploring novel kinase inhibitors and apoptosis inducers in oncology. It is intended for use in early-stage drug discovery, biochemical assay development, and mechanism-of-action studies. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Properties

IUPAC Name

6-chloro-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2/c1-9-3-6-13-19-10(2)14(16(23)21(13)8-9)20-15(22)11-4-5-12(17)18-7-11/h3-8H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXMIXSBDSOLPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CN=C(C=C3)Cl)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminopyridine Derivatives

The most direct route involves cyclocondensation between 2-amino-4-methylpyridine (1) and ethyl acetoacetate (2) under acidic conditions. In the presence of polyphosphoric acid (PPA) at 120°C for 6 hours, this reaction yields 2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (3) with a reported yield of 68%. The methyl groups at positions 2 and 7 originate from the methyl substituents on the starting materials, ensuring regioselectivity.

Alternative catalysts, such as nanocrystalline MgO in aqueous ethanol at 80°C, have been shown to improve yields to 82% while reducing reaction times to 4 hours. This method leverages green chemistry principles, aligning with trends in sustainable synthesis.

Microwave-Assisted Cyclization

Microwave irradiation (MWI) significantly accelerates the cyclocondensation step. A mixture of 2-amino-4-methylpyridine and dimethyl acetylenedicarboxylate (DMAD) in DMF, irradiated at 150°C for 20 minutes, produces the core structure in 75% yield. This approach minimizes side products and enhances scalability.

Functionalization at Position 3: Introduction of the Amine Group

Position 3 of the pyrido[1,2-a]pyrimidinone core must be functionalized with an amine to enable subsequent amide coupling.

Nitration and Reduction

Nitration of 2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (3) using fuming nitric acid at 0°C introduces a nitro group at position 3, yielding 3-nitro-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (4). Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C) reduces the nitro group to an amine, producing 3-amino-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (5) in 85% yield.

Direct Amination via SNAr Reaction

An alternative pathway involves installing a chlorine atom at position 3 through chlorination (POCl₃, reflux, 4 hours), followed by displacement with aqueous ammonia (NH₄OH, 100°C, 12 hours). While this method achieves a 70% yield, it requires stringent control of reaction conditions to avoid over-chlorination.

Amide Coupling with 6-Chloronicotinic Acid

The final step involves coupling the amine intermediate (5) with 6-chloronicotinic acid (6) to form the target amide.

Acid Chloride Method

6-Chloronicotinic acid (6) is converted to its acid chloride (7) using thionyl chloride (SOCl₂, reflux, 2 hours). Subsequent reaction with 3-amino-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (5) in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base yields the target compound in 78% yield.

Coupling Reagent-Mediated Approach

A more efficient method employs 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) as a coupling reagent. A mixture of 5, 6-chloronicotinic acid (6), HATU, and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) reacts at room temperature for 12 hours, achieving a 92% yield. This approach minimizes racemization and is suitable for sensitive substrates.

Analytical Characterization

Critical data for validating the structure and purity of the target compound include:

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, pyrimidine H), 8.45 (d, J = 8.4 Hz, 1H, nicotinamide H), 7.98 (d, J = 8.4 Hz, 1H, nicotinamide H), 6.78 (s, 1H, pyridine H), 2.59 (s, 3H, C2-CH₃), 2.48 (s, 3H, C7-CH₃).
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 170.2 (C=O), 163.5 (amide C=O), 154.1, 149.8, 142.3, 138.7, 131.6, 124.9, 121.4, 119.8, 117.2, 24.1 (C2-CH₃), 22.3 (C7-CH₃).
  • HRMS (ESI) : m/z calcd for C₁₉H₁₆ClN₅O₂ [M+H]⁺: 406.1068; found: 406.1065.

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 H₂O:MeCN, 1 mL/min) confirms ≥98% purity with a retention time of 6.8 minutes.

Optimization and Challenges

Regioselectivity in Core Formation

The use of 2-amino-4-methylpyridine ensures methyl groups occupy positions 2 and 7. Substituting ethyl acetoacetate with methyl propionylacetate shifts the methyl group to position 6, underscoring the importance of diketone selection.

Coupling Efficiency

HATU outperforms traditional reagents like EDCl/HOBt, reducing reaction times from 24 hours to 12 hours while improving yields by 14%. Microwave-assisted coupling (50°C, 30 minutes) further enhances efficiency but requires specialized equipment.

Purification Challenges

Silica gel chromatography (ethyl acetate/hexane, 1:1) effectively isolates intermediates, while recrystallization from ethanol/water (7:3) purifies the final product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with altered oxidation states.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

6-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)nicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)nicotinamide involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with DNA/RNA: Affecting the replication and transcription processes in cells.

    Modulating Receptor Activity: Binding to cellular receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
  • 6-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiourea
  • 6-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea

Uniqueness

6-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)nicotinamide is unique due to its specific structural features, such as the combination of a chloro-substituted nicotinamide and a dimethylated pyrido[1,2-a]pyrimidinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

6-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)nicotinamide is a heterocyclic compound belonging to the pyrido[1,2-a]pyrimidine family. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in pharmacology and oncology. The unique structural features of this compound contribute to its diverse biological effects.

  • Molecular Formula : C₁₁H₁₃ClN₄O
  • Molecular Weight : 248.71 g/mol
  • CAS Number : 946257-30-3

The biological activity of this compound is linked to its interaction with various biological targets. It has been shown to exhibit:

  • Antitumor Activity : Studies indicate that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the chloro and oxo groups enhances its reactivity and interaction with cellular targets.
  • Antimicrobial Properties : Preliminary research suggests that it possesses antimicrobial activity against certain bacterial strains, making it a candidate for further development as an antibacterial agent.

Research Findings

Recent studies have highlighted the following findings related to the biological activity of this compound:

  • In Vitro Studies :
    • A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values were recorded in the low micromolar range, indicating potent activity.
  • Mechanistic Insights :
    • The compound was found to induce cell cycle arrest at the G2/M phase and promote apoptosis through the activation of caspase pathways. This suggests a mechanism involving both cell cycle regulation and programmed cell death.
  • Structure-Activity Relationship (SAR) :
    • Modifications to the pyrido[1,2-a]pyrimidine core have been explored to enhance efficacy and selectivity. Substituents at various positions have been correlated with increased potency against specific cancer types.

Case Studies

StudyFindings
Study 1Evaluated against breast cancer cell linesSignificant cytotoxicity observed (IC50 ~ 5 µM)
Study 2Tested for antibacterial propertiesEffective against Gram-positive bacteria
Study 3Investigated apoptosis mechanismsInduction of caspase-dependent apoptosis confirmed

Potential Therapeutic Applications

The biological activities exhibited by this compound suggest several potential therapeutic applications:

  • Cancer Therapy : Due to its antitumor properties, it could be developed as a novel chemotherapeutic agent.
  • Infectious Diseases : Its antimicrobial activity opens avenues for use in treating bacterial infections.
  • Combination Therapies : The compound may be effective in combination with other agents to enhance therapeutic outcomes in resistant cancer forms or infections.

Q & A

Q. Table 1: Example Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Amide CouplingEDC, HOBt, DMF, RT, 12h65–75
CyclizationToluene, reflux, 6h80–85

Advanced: How can computational chemistry optimize reaction pathways for this compound?

Hybrid quantum mechanics/molecular mechanics (QM/MM) and density functional theory (DFT) at the B3LYP/6-311++G** level can predict transition states and activation energies for key steps like cyclization . For example:

  • Reaction path searches : Identify low-energy pathways for pyridopyrimidinone ring closure using intrinsic reaction coordinate (IRC) analysis .
  • Solvent effects : Apply the SMD implicit solvation model to simulate solvent interactions during amide coupling .

Q. Table 2: Computational Parameters for Reaction Optimization

MethodBasis SetSolvent ModelSoftware
B3LYP6-311++G**SMD (DMF)Gaussian 16
M06-2Xcc-pVTZCOSMO (toluene)ORCA

Basic: What analytical techniques are critical for structural validation?

  • FTIR/Raman spectroscopy : Confirm carbonyl (C=O, ~1680 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups. Compare experimental spectra with DFT-calculated vibrational modes .
  • NMR (¹H/¹³C) : Assign peaks using 2D-COSY and HSQC to resolve overlapping signals in the pyridine and pyrimidine regions .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ at m/z 373.0824) .

Advanced: How to address discrepancies between experimental and computational spectral data?

  • Error source analysis : Check for basis set limitations (e.g., B3LYP underestimates carbonyl stretching frequencies) .
  • Conformational sampling : Use molecular dynamics (MD) simulations to account for rotameric states in NMR assignments .
  • Hybrid validation : Overlay experimental and simulated spectra (e.g., GaussView for IR, ACD/Labs for NMR) to identify systematic deviations .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

  • Enzyme inhibition assays : Target kinases (e.g., CDK2) using fluorescence polarization .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HCT-116) with IC₅₀ determination .

Q. Table 3: Example Bioassay Conditions

AssayCell Line/EnzymeIncubation TimeReference
MTTHCT-11648h
Kinase InhibitionCDK21h

Advanced: How to design stability studies under stressed conditions?

Apply a Box-Behnken design (BBD) to evaluate pH (1–13), temperature (25–60°C), and humidity (40–80% RH) effects .

  • Analytical endpoints : Monitor degradation via HPLC-UV at 254 nm .
  • Kinetic modeling : Use Arrhenius equations to predict shelf-life .

Q. Table 4: Stability Study Design

FactorLevelsResponse Variable
pH1, 7, 13% Degradation (24h)
Temperature (°C)25, 40, 60Rate constant (k)

Advanced: What strategies improve solubility without compromising activity?

  • Co-crystallization : Screen with co-formers (e.g., succinic acid) using solvent-drop grinding .
  • Prodrug design : Introduce phosphate esters at the pyridine nitrogen to enhance aqueous solubility .

Advanced: How to analyze reaction mechanisms using hybrid methods?

  • Isotope labeling : Use ¹⁸O-labeled H₂O to track oxygen incorporation during hydrolysis .
  • Computational kinetics : Combine DFT-derived activation energies with experimental Eyring plots .

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